Samatasvir

Description

Properties

IUPAC Name |

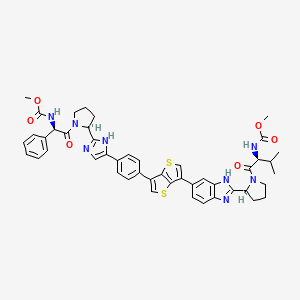

methyl N-[(1R)-2-[(2S)-2-[5-[4-[6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]thieno[3,2-b]thiophen-3-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H48N8O6S2/c1-26(2)38(52-46(58)60-3)44(56)55-21-9-13-37(55)43-49-33-19-18-30(22-34(33)50-43)32-25-63-40-31(24-62-41(32)40)27-14-16-28(17-15-27)35-23-48-42(51-35)36-12-8-20-54(36)45(57)39(53-47(59)61-4)29-10-6-5-7-11-29/h5-7,10-11,14-19,22-26,36-39H,8-9,12-13,20-21H2,1-4H3,(H,48,51)(H,49,50)(H,52,58)(H,53,59)/t36-,37-,38-,39+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATOLIHZIXHZSBA-BTSKBWHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=CSC5=C4SC=C5C6=CC=C(C=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C9=CC=CC=C9)NC(=O)OC)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C=C3)C4=CSC5=C4SC=C5C6=CC=C(C=C6)C7=CN=C(N7)[C@@H]8CCCN8C(=O)[C@@H](C9=CC=CC=C9)NC(=O)OC)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H48N8O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70156982 | |

| Record name | Samatasvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

885.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312547-19-5 | |

| Record name | Samatasvir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1312547-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Samatasvir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1312547195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Samatasvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12660 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Samatasvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAMATASVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21P699C5FC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Development of Samatasvir (IDX-719): A Pan-Genotypic NS5A Inhibitor for Hepatitis C

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Samatasvir (IDX-719) is a potent, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A). Developed initially by Idenix Pharmaceuticals, which was later acquired by Merck & Co., this compound demonstrated picomolar efficacy against a broad range of HCV genotypes in preclinical studies.[1] This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, resistance profile, and clinical trial outcomes. The document includes detailed experimental protocols for key assays and visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of this investigational antiviral agent. Although showing promise in early clinical trials, the development of this compound was ultimately discontinued.[2]

Introduction

The Hepatitis C virus (HCV) is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma worldwide. The discovery of direct-acting antivirals (DAAs) has revolutionized the treatment of chronic HCV infection. A key target for these DAAs is the nonstructural protein 5A (NS5A), a multifunctional phosphoprotein essential for HCV RNA replication and virion assembly. This compound (IDX-719) emerged as a highly potent NS5A inhibitor with activity against multiple HCV genotypes.[3]

Mechanism of Action

This compound targets the HCV NS5A protein, a critical component of the viral replication complex.[3] NS5A is involved in both viral RNA replication and the assembly of new virus particles. By binding to NS5A, this compound disrupts the function of the replication complex, leading to a potent inhibition of viral replication.[3]

Preclinical Development

In Vitro Antiviral Activity

This compound demonstrated potent and pan-genotypic activity against HCV replicons in vitro. The 50% effective concentration (EC50) values were in the low picomolar range across multiple genotypes.

| HCV Genotype | EC50 (pM) |

| 1a | 5 |

| 1b | 2 |

| 2a | 24 |

| 3a | 7 |

| 4a | 2 |

| 5a | 6 |

| Table 1: In Vitro Activity of this compound against HCV Genotypes 1-5.[3] |

Resistance Profile

Resistance to this compound is conferred by specific amino acid substitutions in the NS5A protein. In vitro resistance selection studies identified key mutations that reduce the susceptibility of the virus to the drug.

| NS5A Substitution | Genotype | Fold Change in EC50 |

| M28T | 1a | >1,000 |

| Q30H | 1a | 24 |

| Q30R | 1a | >10,000 |

| L31V | 1a | >1,000 |

| Y93H | 1a | >10,000 |

| Y93N | 1a | >10,000 |

| L31V | 1b | >1,000 |

| Y93H | 1b | >50,000 |

| Table 2: Fold change in this compound EC50 for specific NS5A substitutions.[3] |

Clinical Development

This compound advanced into Phase I and Phase II clinical trials to evaluate its safety, pharmacokinetics, and efficacy in patients with chronic HCV infection.

Phase I Studies

Phase I studies in healthy volunteers and HCV-infected patients demonstrated that this compound was generally well-tolerated and exhibited a pharmacokinetic profile supportive of once-daily dosing.

Phase II Studies: The HELIX Trials

This compound was evaluated in combination with other direct-acting antivirals in the HELIX clinical trial program.

4.2.1. HELIX-1 Trial

The HELIX-1 trial (NCT01852604) was a Phase II study that evaluated this compound in combination with the protease inhibitor simeprevir, with or without ribavirin, in treatment-naïve patients with HCV genotype 1b or 4.[4][5] An interim analysis of a cohort receiving 50 mg of this compound with 150 mg of simeprevir and ribavirin for 12 weeks showed that 85% (17 out of 20) of patients achieved a sustained virologic response four weeks after the end of treatment (SVR4).[6] The most common adverse events reported were fatigue, pruritus, anemia, nausea, and insomnia.[6]

4.2.2. HELIX-2 Trial

| Trial | Phase | Treatment Arms | Patient Population | Key Findings |

| HELIX-1 (NCT01852604) | II | This compound + Simeprevir ± Ribavirin | Treatment-naïve, HCV Genotype 1b or 4 | 85% SVR4 in one arm; generally well-tolerated.[4][6] |

| HELIX-2 | II | This compound + Simeprevir + TMC647055/ritonavir ± Ribavirin | Treatment-naïve and experienced, HCV Genotype 1 | Study initiated, but detailed results are not publicly available.[1][7] |

| Table 3: Overview of the HELIX Phase II Clinical Trials. |

Experimental Protocols

HCV Replicon Luciferase Assay

This assay is used to determine the in vitro antiviral activity of compounds against HCV replication.

Methodology:

-

Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter gene are maintained in DMEM supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).[8]

-

Assay Plating: Cells are seeded into 384-well plates at a density of approximately 2,000 cells per well in a medium without the selection agent.[8]

-

Compound Preparation and Addition: this compound is serially diluted (e.g., 1:3) in DMSO to create a 10-point dose-response curve. A small volume (e.g., 0.4 µL) of each dilution is added to the assay plates.[8]

-

Incubation: Plates are incubated for 3 days at 37°C in a humidified atmosphere with 5% CO2.[8]

-

Lysis and Luciferase Reading: After incubation, the cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to the level of HCV replication, is measured using a luminometer.

-

Cytotoxicity Assessment: A multiplexed cytotoxicity assay (e.g., using Calcein AM) is often performed on the same wells to determine the compound's effect on cell viability.[8]

-

Data Analysis: The EC50 (the concentration of the compound that inhibits 50% of viral replication) and CC50 (the concentration that causes 50% cytotoxicity) are calculated using a four-parameter nonlinear regression analysis.[8]

In Vitro Resistance Selection

This protocol is used to identify viral mutations that confer resistance to an antiviral compound.

Methodology:

-

Initiation of Selection: HCV replicon cells are cultured in the presence of a starting concentration of this compound, typically 2- to 10-fold the EC50 value.

-

Passaging and Dose Escalation: The cells are passaged every 3-5 days, and the concentration of this compound is gradually increased as the cells show signs of recovery and viral replication rebounds.

-

Isolation of Resistant Colonies: After several weeks of selection, individual cell colonies that can grow in the presence of high concentrations of the drug are isolated and expanded.

-

Genotypic Analysis: Total RNA is extracted from the resistant cell clones, and the NS5A coding region is amplified by RT-PCR and sequenced to identify amino acid substitutions.

-

Phenotypic Analysis: The identified mutations are introduced into a wild-type replicon construct via site-directed mutagenesis. The susceptibility of these mutant replicons to this compound is then determined using the replicon luciferase assay to confirm their resistance phenotype.

Conclusion

This compound (IDX-719) was a potent, pan-genotypic inhibitor of the HCV NS5A protein that showed significant promise in early preclinical and clinical development. Its picomolar potency against a wide range of HCV genotypes and a favorable pharmacokinetic profile made it an attractive candidate for combination therapy. However, despite promising initial results in Phase II studies, the development of this compound was discontinued. The information presented in this technical guide provides a comprehensive overview of the scientific journey of this compound, from its discovery to its clinical evaluation, and serves as a valuable resource for researchers in the field of antiviral drug development.

References

- 1. Idenix starts Phase II combination therapy study for treatment of hepatitis c virus infection - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. fiercebiotech.com [fiercebiotech.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound (IDX719) in Combinations With Simeprevir and/or TMC647055/Ritonavir With or Without Ribavirin for 12 Weeks in Participants With Chronic Hepatitis C Infection (MK-1894-005) [clinicaltrials.stanford.edu]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. Idenix Pharmaceuticals Reports Sustained Virologic Response Rate (SVR4) for Phase II All-Oral Combination Study of this compound (IDX719), a Potent, Pan-Genotypic HCV NS5A Inhibitor, and Simeprevir [natap.org]

- 7. Newsroom [websolutions.klassisk.newsroom.cision.com]

- 8. pubcompare.ai [pubcompare.ai]

Samatasvir: A Technical Deep Dive into its Mechanism as a Potent NS5A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of samatasvir, a potent and pan-genotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). Through a comprehensive review of preclinical data, this document elucidates the molecular interactions, inhibitory activities, and experimental underpinnings that define this compound as a significant direct-acting antiviral agent.

Introduction to this compound and the Role of NS5A in HCV Replication

This compound (formerly IDX719) is a direct-acting antiviral (DAA) agent that demonstrates highly potent and selective inhibition of the HCV NS5A replication complex.[1] The NS5A protein is a crucial, multifunctional phosphoprotein essential for the HCV life cycle, playing pivotal roles in both viral RNA replication and virion assembly.[2][3] Lacking any known enzymatic function, NS5A acts as a scaffold, interacting with other viral proteins, host cell factors, and viral RNA to orchestrate the formation of the membranous web, a specialized intracellular structure that serves as the site for HCV replication.[3][4] By targeting NS5A, this compound disrupts these critical functions, effectively halting the viral life cycle.[2][5]

Mechanism of Action: Disruption of the HCV Replication Complex and Virion Assembly

The primary mechanism of action of this compound is the inhibition of NS5A function, which leads to a dual blockade of HCV RNA replication and virion assembly.[2][6]

Inhibition of RNA Replication: NS5A is a critical component of the HCV replication complex.[7] It is understood that NS5A inhibitors, including this compound, bind to the N-terminal domain of NS5A.[4][8] This binding event is thought to induce a conformational change in the NS5A protein, preventing its proper localization and function within the replication complex.[9] This disruption inhibits the formation of the membranous web, a protective environment essential for efficient viral RNA synthesis.[4]

Impairment of Virion Assembly: Beyond its role in replication, NS5A is also intimately involved in the assembly of new viral particles.[10] It facilitates the transfer of newly synthesized viral RNA from the replication complex to the core protein, which forms the viral capsid, a process that occurs in proximity to lipid droplets.[6][10] By binding to NS5A, this compound is believed to interfere with this transfer, thereby preventing the packaging of the viral genome into new virions.[6]

The following diagram illustrates the proposed mechanism of action for this compound.

Quantitative Analysis of In Vitro Activity

This compound exhibits potent antiviral activity against a broad range of HCV genotypes in vitro. Its efficacy is typically quantified by the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication in cell-based assays. The selectivity of the compound is determined by the selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the EC50.

| Parameter | Genotype 1a | Genotype 1b | Genotype 2a | Genotype 3a | Genotype 4a | Genotype 5a | Reference |

| EC50 (pM) | 4.1 - 6.2 | 2.4 | 21 - 24 | 17 - 23 | 2 - 6 | 18 | [5] |

| EC90 (pM) | - | - | - | - | - | - | [5] |

| EC90/EC50 Ratio | - | 2.6 | - | - | - | - | [5] |

| CC50 (µM) | >100 | >100 | >100 | >100 | >100 | >100 | [5] |

| Selectivity Index (SI) | >5 x 107 | >5 x 107 | >5 x 107 | >5 x 107 | >5 x 107 | >5 x 107 | [5] |

| Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound |

The low picomolar EC50 values across multiple genotypes highlight the pan-genotypic potential of this compound.[5] The remarkably high selectivity index indicates a wide therapeutic window, with the compound being highly toxic to the virus at concentrations far below those that cause toxicity to host cells.[5]

Resistance Profile: Pinpointing NS5A as the Target

The emergence of drug-resistant viral variants is a key consideration in antiviral therapy. Resistance selection studies are crucial for identifying the molecular target of a drug and understanding potential mechanisms of treatment failure. For this compound, resistance selection experiments using HCV replicons consistently identified amino acid substitutions in the NS5A protein.[5]

| NS5A Amino Acid Position | Observed Substitutions | HCV Genotype | Reference |

| 28 | M28T/V | 1a | [5] |

| 30 | Q30H/R | 1a | [5] |

| 31 | L31V/M | 1a/1b | [5] |

| 32 | P32L | 1a | [5] |

| 93 | Y93H/N | 1a/1b | [5] |

| Table 2: Key Resistance-Associated Substitutions for this compound |

The clustering of these resistance-associated substitutions (RASs) within the N-terminal region of NS5A provides strong genetic evidence that this is the direct target of this compound.[5] These findings are consistent with the resistance profiles of other NS5A inhibitors.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a series of well-established in vitro assays. The following is a generalized workflow and description of the key experimental protocols.

HCV Replicon Assay

This cell-based assay is the cornerstone for evaluating the antiviral activity of compounds like this compound.

-

Cell Line: Huh-7 human hepatoma cells stably harboring an HCV subgenomic replicon are typically used. These replicons contain the HCV non-structural proteins (including NS5A) necessary for RNA replication and often a reporter gene, such as firefly luciferase, for easy quantification of replication levels.

-

Procedure:

-

Replicon-containing cells are seeded in multi-well plates.

-

Cells are treated with serial dilutions of this compound.

-

After a defined incubation period (e.g., 72 hours), the cells are lysed.

-

Luciferase activity is measured using a luminometer. The reduction in luciferase signal in treated cells compared to untreated controls reflects the inhibition of HCV replication.[7]

-

-

Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

This assay is performed in parallel with the replicon assay to determine the concentration at which the compound is toxic to the host cells.

-

Method: A common method is the calcein AM assay. Calcein AM is a non-fluorescent, cell-permeable dye that is converted by live-cell esterases into the fluorescent calcein.

-

Procedure:

-

Huh-7 cells (without the replicon) are seeded and treated with the same concentrations of this compound as in the replicon assay.

-

After the incubation period, calcein AM is added to the cells.

-

Fluorescence is measured. A decrease in fluorescence indicates a reduction in cell viability.

-

-

Data Analysis: The CC50 value, the concentration that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Resistance Selection Studies

These studies are designed to identify the viral target of an antiviral agent by selecting for resistant viral populations.

-

Procedure:

-

HCV replicon-containing cells are cultured in the presence of a fixed concentration of this compound (typically at a concentration several-fold higher than the EC50).

-

The cell culture is maintained for an extended period, allowing for the outgrowth of any viral variants that are resistant to the drug.

-

Colonies of resistant cells are isolated and expanded.

-

-

Analysis:

-

Total RNA is extracted from the resistant cell colonies.

-

The region of the HCV genome encoding the non-structural proteins, particularly NS5A, is amplified by RT-PCR and sequenced.

-

The identified mutations are then introduced back into a wild-type replicon using site-directed mutagenesis to confirm that they are responsible for the resistant phenotype.

-

Site-Directed Mutagenesis

This technique is used to introduce specific mutations into the HCV replicon to confirm their role in conferring resistance.

-

Principle: A plasmid containing the HCV replicon sequence is used as a template for PCR with primers that contain the desired mutation.

-

Procedure:

-

Design primers that are complementary to the target sequence but contain a mismatch at the desired mutation site.

-

Perform PCR to amplify the entire plasmid, incorporating the mutation.

-

The parental, non-mutated DNA is digested using the DpnI enzyme, which specifically cleaves methylated DNA (the parental plasmid is methylated, while the newly synthesized PCR product is not).

-

The mutated plasmid is then transformed into bacteria for amplification.

-

The presence of the desired mutation is confirmed by sequencing. The mutated replicon can then be used in a replicon assay to test its susceptibility to this compound.

-

Conclusion

This compound is a potent, pan-genotypic inhibitor of the HCV NS5A protein. Its mechanism of action involves a dual inhibition of viral RNA replication and virion assembly, stemming from its ability to bind to the N-terminal domain of NS5A and disrupt its critical functions. The high in vitro potency and favorable selectivity profile, coupled with a well-defined resistance profile, underscore its efficacy as a direct-acting antiviral agent. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of novel NS5A inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Activity and Resistance Profile of this compound, a Novel NS5A Replication Inhibitor of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro activity and resistance profile of this compound, a novel NS5A replication inhibitor of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. A Comprehensive Computational Analysis for the Binding Modes of Hepatitis C Virus NS5A Inhibitors: The Question of Symmetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. NS5A inhibitors unmask differences in functional replicase complex half-life between different hepatitis C virus strains | PLOS Pathogens [journals.plos.org]

- 10. The crystal structure of NS5A domain 1 from genotype 1a reveals new clues to the mechanism of action for dimeric HCV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Samatasvir: A Technical Overview of its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samatasvir, also known as IDX-719, is a potent and selective inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] This document provides an in-depth technical guide on the chemical structure, physicochemical properties, pharmacokinetics, and mechanism of action of this compound. It is intended for an audience of researchers, scientists, and professionals involved in drug development. This compound has demonstrated significant antiviral activity against multiple HCV genotypes in clinical trials.[2]

Chemical Structure and Physicochemical Properties

This compound is a complex organic molecule with the systematic IUPAC name N-((1R)-2-((2S)-2-(5-(4-(6-(2-((2S)-1-((2S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)pyrrolidin-2-yl)-3H-benzimidazol-5-yl)thieno[3,2-b]thiophen-3-yl)phenyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-2-oxo-1-phenylethyl)carbamate.[1] Its chemical and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | N-((1R)-2-((2S)-2-(5-(4-(6-(2-((2S)-1-((2S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)pyrrolidin-2-yl)-3H-benzimidazol-5-yl)thieno[3,2-b]thiophen-3-yl)phenyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-2-oxo-1-phenylethyl)carbamate |

| CAS Number | 1312547-19-5 |

| Molecular Formula | C47H48N8O6S2 |

| SMILES | CC(C)--INVALID-LINK--NC(=O)OC">C@@HNC(=O)OC |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 885.07 g/mol | [1] |

| XLogP3 | 7.6 | PubChem |

| Solubility | Soluble in DMSO. In a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, solubility is ≥ 2.5 mg/mL. | [3][4] |

| pKa | Data not publicly available |

Pharmacokinetic Properties

This compound is administered orally and exhibits a pharmacokinetic profile that supports once-daily dosing.[2]

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species |

| Administration Route | Oral | Human |

| Time to Peak Plasma Concentration (Tmax) | 3-4 hours | Human |

| Plasma Half-life (t1/2) | Approximately 20 hours | Human |

| Absorption | Readily absorbed after oral administration. | Human |

| Distribution | Data on protein binding and volume of distribution are not detailed in publicly available literature. | |

| Metabolism | Specific metabolic pathways have not been detailed in the reviewed literature. | |

| Excretion | The primary routes of excretion have not been detailed in the reviewed literature. |

Mechanism of Action

This compound is a direct-acting antiviral agent that targets the HCV NS5A protein.[1][2] NS5A is a crucial, multifunctional protein in the HCV replication cycle, though it does not have any known enzymatic activity.[5] It is involved in both viral RNA replication and the assembly of new virus particles.[6] By binding to NS5A, this compound disrupts the function of the replication complex, thereby inhibiting viral replication.[2]

Caption: Mechanism of action of this compound in the HCV replication cycle.

In Vitro Efficacy

This compound has demonstrated potent antiviral activity against a broad range of HCV genotypes in in vitro replicon assays.[7]

Table 4: In Vitro Efficacy of this compound against HCV Genotypes

| HCV Genotype | EC50 (pM) |

| Genotype 1a | 4.1 - 6.2 |

| Genotype 1b | 2.4 |

| Genotype 2a | 21 - 24 |

| Genotype 3a | 17 - 23 |

| Genotype 4a | 2 - 6 |

| Genotype 5a | 18 |

Data sourced from Bilello et al., 2014.[7]

Experimental Protocols

HCV Replicon Assay (General Protocol)

The in vitro antiviral activity of this compound is typically evaluated using a stable HCV replicon cell-based assay. This assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells. A general protocol for a luciferase-based HCV genotype 1b replicon assay is outlined below.

1. Cell Culture and Reagents:

-

Huh-7 cells harboring a stable HCV genotype 1b subgenomic replicon containing a luciferase reporter gene are used.

-

Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, penicillin-streptomycin, and G418 to maintain selection for the replicon.

2. Assay Procedure:

-

Replicon cells are seeded into 96-well or 384-well plates at a predetermined density.

-

This compound is serially diluted in DMSO and then further diluted in cell culture medium before being added to the cells. A range of concentrations is tested to determine the dose-response relationship.

-

Control wells include cells treated with vehicle (DMSO) only (negative control) and cells treated with a known HCV inhibitor (positive control).

-

The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

3. Data Analysis:

-

After the incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The luminescence signal is proportional to the level of HCV RNA replication.

-

Cell viability is also assessed in parallel using a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to ensure that the observed reduction in luciferase signal is due to specific antiviral activity and not cellular toxicity.

-

The 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication, is calculated by fitting the dose-response data to a four-parameter logistic curve.

Caption: General workflow for an HCV replicon assay to determine antiviral efficacy.

Synthesis of this compound

Conclusion

This compound is a highly potent, orally bioavailable inhibitor of the HCV NS5A protein with a pan-genotypic profile. Its chemical structure and favorable pharmacokinetic properties make it a significant compound in the context of direct-acting antiviral therapies for Hepatitis C. The data presented in this technical guide, including its chemical identifiers, physicochemical properties, pharmacokinetic parameters, and in vitro efficacy, provide a comprehensive overview for researchers and drug development professionals. Further investigation into its detailed metabolic pathways and the public availability of its complete synthesis protocol would be beneficial for the scientific community.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A randomized, double-blind, multiple-dose study of the pan-genotypic NS5A inhibitor this compound in patients infected with hepatitis C virus genotype 1, 2, 3 or 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Buy this compound | 1312547-19-5 | >98% [smolecule.com]

- 5. Hepatitis C virus nonstructural protein 5A - Wikipedia [en.wikipedia.org]

- 6. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. In vitro activity and resistance profile of this compound, a novel NS5A replication inhibitor of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

Samatasvir's pan-genotypic activity against HCV replicons

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the pan-genotypic activity of samatasvir (formerly IDX719), a potent and selective inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A). This compound has demonstrated significant promise in preclinical studies as a key component of combination therapies for chronic HCV infection. This document details its in vitro efficacy across various HCV genotypes, the experimental protocols used to determine its activity, and its mechanism of action.

Quantitative Antiviral Activity

This compound exhibits potent antiviral activity against a broad range of HCV genotypes in replicon assays. Its efficacy is characterized by low picomolar 50% effective concentrations (EC50), indicating a high degree of potency. The following tables summarize the key quantitative data on this compound's in vitro activity.

Table 1: Pan-Genotypic Activity of this compound in HCV Replicon Assays

| HCV Genotype | Replicon Type | EC50 (pM) | Reference |

| 1a | H77 | 4.1 - 6.2 | [1] |

| 1b | Con1 | 2.4 | [1] |

| 2a | JFH-1 | 21 - 24 | [1] |

| 3a | S52 | 17 - 23 | [1] |

| 4a | ED43 | 2 - 6 | [1] |

| 5a | SA13 | 18 | [1] |

EC50 values represent the concentration of the drug that inhibits 50% of viral replication in vitro.

Table 2: In Vitro Selectivity and Cytotoxicity Profile of this compound

| Parameter | Cell Line | Value | Reference |

| 50% Cytotoxic Concentration (CC50) | Huh-7 and other human cell lines | >100 µM | [2][3][4] |

| Selectivity Index (SI = CC50/EC50) | Genotype 1b Replicon | >5 x 10^7 | [2][3][4] |

The high selectivity index underscores the specificity of this compound for HCV replication with minimal impact on host cell viability.

Mechanism of Action: Targeting the HCV NS5A Protein

This compound's antiviral activity is achieved through the targeted inhibition of the HCV NS5A protein.[5] NS5A is a critical component of the HCV replication complex, a multi-protein assembly responsible for replicating the viral RNA genome. Although NS5A has no known enzymatic function, it plays a crucial role in both viral RNA replication and the assembly of new virus particles. By binding to NS5A, this compound disrupts the function of the replication complex, leading to a potent suppression of viral replication.

Caption: Mechanism of action of this compound in inhibiting HCV replication.

Experimental Protocols

The pan-genotypic activity of this compound was primarily determined using HCV subgenomic replicon assays. These cell-based assays are a cornerstone of HCV antiviral drug discovery.

HCV Replicon Assay

Objective: To determine the in vitro efficacy of this compound against HCV replication for various genotypes.

Methodology:

-

Cell Lines: Huh-7 human hepatoma cells or their derivatives, which are highly permissive to HCV replication, are used.[6][7] These cells stably harbor subgenomic HCV replicons.

-

Replicon Constructs: The replicons are engineered viral RNAs that can replicate autonomously within the host cells but do not produce infectious virus particles. They typically contain the HCV nonstructural proteins (NS3 to NS5B) necessary for replication and a reporter gene, such as luciferase, for easy quantification of replication levels.[7] Genotype-specific replicons are used to assess pan-genotypic activity.

-

Assay Procedure:

-

Replicon-harboring cells are seeded in multi-well plates (e.g., 384-well plates for high-throughput screening).[6]

-

The cells are treated with serial dilutions of this compound. A vehicle control (DMSO) and a positive control (another known HCV inhibitor) are included.[6]

-

The plates are incubated for a period of 3 days to allow for viral replication and the effect of the compound to manifest.[6]

-

-

Data Acquisition:

-

After incubation, the level of replicon RNA replication is quantified. In replicons containing a luciferase reporter, a substrate is added, and the resulting luminescence is measured, which is directly proportional to the level of viral replication.[6]

-

Cytotoxicity is concurrently measured in the same wells using an assay such as calcein AM conversion to a fluorescent product.[6]

-

-

Data Analysis:

-

The raw data (luminescence and fluorescence values) are normalized to the control wells.

-

Dose-response curves are generated by plotting the percentage of inhibition against the drug concentration.

-

The EC50 value is calculated using a four-parameter non-linear regression analysis.[6] The CC50 value is determined in a similar manner from the cytotoxicity data.

-

Caption: Experimental workflow for the HCV replicon assay.

Pan-Genotypic Activity and Resistance Profile

A key advantage of this compound is its narrow range of activity across different HCV genotypes, a significant improvement over earlier NS5A inhibitors which often showed reduced potency against genotypes other than 1b.[2] this compound's EC50 values fall within a tight range of 2 to 24 pM for genotypes 1 through 5.[3][8]

Resistance selection studies have identified that mutations at specific amino acid positions within the NS5A protein, namely at positions 28, 30, 31, 32, and 93, can confer resistance to this compound.[3][4] This confirms that this compound's mechanism of action is through direct interaction with NS5A.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Activity and Resistance Profile of this compound, a Novel NS5A Replication Inhibitor of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro activity and resistance profile of this compound, a novel NS5A replication inhibitor of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 8. journals.asm.org [journals.asm.org]

In Vitro Antiviral Spectrum of Samatasvir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samatasvir (formerly IDX719) is a potent and selective second-generation inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1][2] NS5A is a crucial phosphoprotein involved in both viral RNA replication and the assembly of new virions, making it a prime target for antiviral therapy.[3][4] This document provides a comprehensive overview of the in vitro antiviral spectrum of this compound, detailing its activity across various HCV genotypes, its resistance profile, and the experimental methodologies used for its characterization.

Mechanism of Action

This compound exerts its antiviral effect by targeting the HCV NS5A protein.[1][3] NS5A is a multifunctional protein that plays a critical role in the HCV life cycle. It is an essential component of the viral replication complex, interacting with other viral proteins like NS5B (the RNA-dependent RNA polymerase) and host cell factors to facilitate the replication of the viral genome.[4][5] this compound's binding to NS5A disrupts these functions, thereby inhibiting viral replication.

The following diagram illustrates the HCV replication cycle and the point of inhibition by this compound.

Caption: The HCV replication cycle within a hepatocyte and the inhibitory action of this compound on the NS5A protein.

Quantitative Antiviral Activity

This compound demonstrates potent antiviral activity against a broad range of HCV genotypes in vitro. Its efficacy is typically measured by the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication in cell culture assays.

| HCV Genotype | Replicon System | Mean EC50 (pM) | Reference |

| 1a | Subgenomic Replicon | 9 | [1] |

| 1b | Subgenomic Replicon | 5 | [1] |

| 2a | JFH-1 infectious virus | 24 | [1] |

| 3a | Subgenomic Replicon | 7 | [1] |

| 4a | Subgenomic Replicon | 2 | [1] |

| 5a | Subgenomic Replicon | 4 | [1] |

Note: The presence of 40% human serum resulted in a 10-fold increase in the EC50 for genotype 1b.[1][3]

Resistance Profile

Resistance to NS5A inhibitors can emerge through specific amino acid substitutions in the NS5A protein. In vitro resistance selection studies have identified several key resistance-associated mutations (RAMs) for this compound.

| Genotype | Amino Acid Position | Substitution | Fold-change in EC50 | Reference |

| 1a | 28 | M28V | >1,000 | [1] |

| 1a | 30 | Q30R | >1,000 | [1] |

| 1a | 31 | L31V | >1,000 | [1] |

| 1a | 93 | Y93H/N | >1,000 | [1] |

| 1b | 31 | L31V/M | >1,000 | [1] |

| 1b | 93 | Y93H | >1,000 | [1] |

Experimental Protocols

The in vitro antiviral activity and resistance profile of this compound are primarily determined using HCV replicon assays.

HCV Replicon Assay for EC50 Determination

This assay measures the ability of a compound to inhibit HCV RNA replication in a cell-based system.

1. Cell Lines and Replicons:

-

Cell Line: Huh-7 human hepatoma cells or their derivatives (e.g., Huh-7.5) are commonly used as they are permissive for HCV replication.

-

Replicons: Subgenomic HCV replicons are used, which are RNA molecules that can replicate autonomously within the host cells but do not produce infectious virus particles. These replicons often contain a reporter gene, such as firefly luciferase, for easy quantification of replication. Replicons representing different HCV genotypes are utilized to assess the breadth of antiviral activity.

2. Assay Procedure:

-

Cell Seeding: Huh-7 cells harboring the HCV replicon are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Dilution: this compound is serially diluted in cell culture medium to create a range of concentrations.

-

Treatment: The culture medium is removed from the cells and replaced with the medium containing the various concentrations of this compound. A no-drug control (vehicle) and a positive control (another known HCV inhibitor) are included.

-

Incubation: The plates are incubated for a period of 48 to 72 hours to allow for HCV replication and the effect of the compound to manifest.

-

Quantification of Replication:

-

If a luciferase reporter replicon is used, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV replication, is measured using a luminometer.

-

Alternatively, HCV RNA levels can be quantified directly using real-time quantitative polymerase chain reaction (RT-qPCR).

-

-

Cytotoxicity Assessment: In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed on the same cell line to determine the 50% cytotoxic concentration (CC50) of the compound. This ensures that the observed antiviral effect is not due to cell death.

3. Data Analysis:

-

The raw data (luminescence or RNA levels) are normalized to the no-drug control.

-

The normalized data are then plotted against the logarithm of the drug concentration.

-

A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the EC50 value.

-

The selectivity index (SI) is calculated as the ratio of CC50 to EC50 (SI = CC50/EC50), which is a measure of the compound's therapeutic window.

The following diagram illustrates the workflow of a typical HCV replicon assay.

Caption: Workflow for determining the EC50 of this compound using an HCV replicon assay.

Conclusion

This compound is a highly potent, pan-genotypic inhibitor of HCV replication in vitro. Its picomolar efficacy against a wide range of HCV genotypes underscores its potential as a valuable component of combination antiviral therapy. The in vitro resistance profile of this compound is characterized by specific mutations in the NS5A protein, which is consistent with its mechanism of action. The HCV replicon assay remains the gold standard for the preclinical evaluation of direct-acting antivirals like this compound, providing crucial data on potency, spectrum of activity, and resistance pathways.

References

- 1. Hepatitis C virus - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Hepatitis C virus nonstructural protein 5A - Wikipedia [en.wikipedia.org]

- 4. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 5. Distinct Functions of NS5A in Hepatitis C Virus RNA Replication Uncovered by Studies with the NS5A Inhibitor BMS-790052 - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Plasma Half-Life of Samatasvir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Samatasvir (formerly IDX-719) is a potent, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A), a key component of the viral replication complex.[1][2] Developed initially by Idenix Pharmaceuticals and later by Merck & Co., this compound has demonstrated significant antiviral activity in clinical trials.[3] This technical guide provides a comprehensive overview of the pharmacokinetics and plasma half-life of this compound, detailing its absorption, distribution, metabolism, and excretion properties. The document summarizes key quantitative data, outlines experimental protocols from foundational studies, and visualizes the drug's mechanism of action and relevant experimental workflows.

Introduction to this compound

This compound is a direct-acting antiviral (DAA) agent that targets the HCV NS5A protein. NS5A is a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[4] By inhibiting NS5A, this compound effectively disrupts the formation of the viral replication complex. In vitro studies have shown this compound to be highly potent, with 50% effective concentrations (EC50) in the low picomolar range (2 to 24 pM) against HCV genotypes 1 through 5.[4][5][6] Its long plasma half-life of approximately 20 hours supports a convenient once-daily dosing regimen.[1][2][7] While promising as a monotherapy, this compound is primarily being developed as part of combination antiviral therapies to enhance efficacy and mitigate the risk of drug resistance.[1][3]

Mechanism of Action

This compound exerts its antiviral effect by binding to Domain I of the HCV NS5A protein. This binding event interferes with the protein's normal function, which is critical for the formation of the membranous web that houses the HCV replication complex. The disruption of this complex ultimately inhibits viral RNA synthesis and virion assembly.

Pharmacokinetic Profile

Absorption and Distribution

Following oral administration in HCV-infected patients, this compound is readily absorbed, with peak plasma concentrations (Tmax) being reached at a median of 3 to 4 hours post-dose.[2][7] The drug exhibits dose-proportional plasma exposure at daily doses of 25 mg, 50 mg, and 100 mg.[2][7] With once-daily dosing, this compound demonstrates a mean accumulation ratio of approximately 50%, based on trough concentrations.[2]

Metabolism and Excretion

Detailed information on the metabolism and excretion pathways of this compound is not extensively available in the public domain. As with many other direct-acting antivirals, it is anticipated to be metabolized primarily in the liver.

Plasma Half-Life

This compound is characterized by a long plasma half-life of approximately 20 hours.[1][2][7] This favorable pharmacokinetic property allows for a once-daily dosing schedule, which is beneficial for patient adherence.

Quantitative Pharmacokinetic Data

| Dose Regimen | N | Parameter | Value | Reference |

| 25 mg QD | 8 | Tmax (h) | 3 - 4 (median) | [2][7] |

| 50 mg QD | N/A | t1/2 (h) | ~20 | [1][2][7] |

| 100 mg QD | N/A | Accumulation Ratio | ~50% (mean) | [2] |

Note: N/A indicates that the specific number of subjects for these dose groups or the precise values for these parameters are not detailed in the cited public literature. The presented values are based on descriptive summaries from the studies.

Experimental Protocols

The pharmacokinetic properties of this compound have been primarily defined through Phase I and Phase II clinical trials. Below are the methodologies for key studies.

Proof-of-Concept Monotherapy Study

-

Study Design: A randomized, double-blind, placebo-controlled, multiple-dose study.[1]

-

Participants: 34 treatment-naïve patients with HCV genotype 1 and 30 with genotypes 2, 3, or 4.[1]

-

Dosing Regimen: Patients received either a placebo or this compound at doses of 25 mg, 50 mg, or 100 mg once daily for 3 days.[1]

-

Pharmacokinetic Sampling: Plasma samples for pharmacokinetic analysis were collected at pre-defined time points up to day 10 to determine drug concentrations and calculate key PK parameters.[1]

HELIX-1 and HELIX-2 Combination Therapy Trials

-

Study Design: The HELIX program consisted of Phase II, randomized, open-label trials evaluating this compound in combination with other direct-acting antivirals.

-

HELIX-2 Trial: This 12-week study assessed the efficacy, safety, and tolerability of a combination regimen of 50 mg this compound, 75 mg simeprevir, and 450 mg of TMC647055/ritonavir (30mg), each administered once daily, with or without ribavirin.

-

Pharmacokinetic Assessment: While the primary endpoints were virologic response, pharmacokinetic data were likely collected to assess for any drug-drug interactions and to ensure adequate drug exposure.

The general workflow for a clinical pharmacokinetic study of an oral antiviral agent like this compound is depicted below.

Bioanalytical Methodology for Plasma Concentration Measurement

A specific, validated bioanalytical method for the quantification of this compound in human plasma is not publicly detailed. However, based on standard practices for small molecule antiviral drugs, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the industry standard. The following represents a typical protocol:

-

Sample Preparation: Plasma samples would be prepared using protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction to remove interfering substances. An internal standard, a molecule structurally similar to this compound, would be added to each sample to ensure accuracy and precision.

-

Chromatographic Separation: The extracted samples would be injected into a high-performance liquid chromatography (HPLC) system. Separation of this compound from other plasma components would be achieved on a reverse-phase column (e.g., a C18 column) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).

-

Mass Spectrometric Detection: The eluent from the HPLC would be introduced into a tandem mass spectrometer. The instrument would be operated in multiple reaction monitoring (MRM) mode, providing high selectivity and sensitivity for the quantification of this compound and the internal standard.

-

Validation: The method would be fully validated according to regulatory guidelines (e.g., FDA or EMA) to demonstrate its accuracy, precision, selectivity, sensitivity, and stability.

Conclusion

This compound is a potent, pan-genotypic HCV NS5A inhibitor with a favorable pharmacokinetic profile highlighted by a long plasma half-life of approximately 20 hours, which allows for once-daily oral administration. Clinical studies have demonstrated its dose-proportional pharmacokinetics and significant antiviral activity. While detailed quantitative pharmacokinetic data and specific bioanalytical methods are not widely available in the public domain, the existing information supports its continued development as a key component of combination therapies for the treatment of chronic hepatitis C. Further research and publication of detailed trial data would provide a more complete understanding of its clinical pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. fiercebiotech.com [fiercebiotech.com]

Methodological & Application

Application Notes and Protocols: Samatasvir In Vitro Antiviral Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samatasvir (formerly known as IDX719) is a potent and selective second-generation inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1][2] NS5A is a critical component of the HCV replication complex and plays a multifaceted role in viral RNA replication, assembly, and modulation of the host cell environment.[3][4] this compound exhibits pangenotypic activity, with potent inhibition observed across multiple HCV genotypes at picomolar concentrations.[1][5][6] This document provides a detailed protocol for assessing the in vitro antiviral activity of this compound using a high-throughput HCV replicon assay.

Mechanism of Action

This compound targets the HCV NS5A protein, a phosphoprotein essential for the HCV life cycle.[2][3] By binding to NS5A, this compound disrupts its normal functions, which include inhibiting the formation of the viral replication complex and impairing the assembly of new viral particles.[3][4] This dual mechanism of action contributes to its high potency against HCV. Resistance to this compound has been associated with mutations at specific amino acid positions within the NS5A protein, including positions 28, 30, 31, 32, and 93.[1][2]

Quantitative Data Summary

The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound against various HCV genotypes. Data is presented as the mean 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50).

| HCV Genotype/Replicon | This compound EC50 (pM) | This compound CC50 (µM) | Selectivity Index (CC50/EC50) | Reference |

| Genotype 1a | 2 - 4.1 | >100 | >5 x 10^7 | [1][7] |

| Genotype 1b | 2 - 24 | >100 | >5 x 10^7 | [1][2] |

| Genotype 2a | 24 | >50 | >2,000,000 | [5][8] |

| Genotype 3a | 2 - 24 | >50 | >2,000,000 | [5] |

| Genotype 4a | 2 - 24 | >50 | >2,000,000 | [5] |

| Genotype 5a | 2 - 24 | >50 | >2,000,000 | [5] |

Note: The selectivity index is a crucial parameter indicating the therapeutic window of a drug. A higher selectivity index suggests a more favorable safety profile. This compound demonstrates an exceptionally high selectivity index.[1]

Experimental Protocols

HCV Replicon Assay for Antiviral Activity

This protocol describes a high-throughput assay using a luciferase reporter system to quantify the inhibition of HCV replication in response to this compound.

1. Materials and Reagents:

-

Cell Line: Huh-7 human hepatoma cells stably harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., genotype 1b).[9]

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 for selection.

-

This compound: Prepare a stock solution in DMSO.

-

Control Compounds: A known HCV inhibitor (e.g., another NS5A inhibitor) as a positive control and DMSO as a negative (vehicle) control.[9]

-

Assay Plates: 384-well, white, clear-bottom tissue culture plates.

-

Luciferase Assay Reagent: Commercially available luciferase assay system.

-

Cytotoxicity Assay Reagent: Commercially available assay kit (e.g., Calcein AM).[9]

-

Plate Reader: Luminometer and fluorescence plate reader.

2. Experimental Procedure:

-

Cell Seeding:

-

Trypsinize and resuspend the HCV replicon cells in a culture medium without G418.

-

Seed the cells into 384-well plates at a predetermined density to ensure they are sub-confluent at the end of the assay.

-

Incubate the plates at 37°C in a 5% CO2 incubator overnight.

-

-

Compound Preparation and Addition:

-

Prepare a serial dilution of this compound in DMSO. A 10-point dose-titration is recommended.[9]

-

Further dilute the compound in a culture medium to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 0.5%).[9]

-

Remove the culture medium from the cell plates and add the medium containing the diluted this compound, positive control, or vehicle control.

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[10]

-

-

Quantification of HCV Replication (Luciferase Assay):

-

After incubation, remove the culture medium.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader. The luminescence signal is proportional to the level of HCV replication.

-

-

Assessment of Cytotoxicity:

3. Data Analysis:

-

EC50 Calculation:

-

Normalize the luciferase data to the vehicle control (0% inhibition) and a background control (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic dose-response curve to determine the EC50 value.[9]

-

-

CC50 Calculation:

-

Normalize the cytotoxicity data to the vehicle control (0% cytotoxicity).

-

Plot the percentage of cytotoxicity against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the CC50 value.[9]

-

-

Selectivity Index Calculation:

-

Calculate the selectivity index by dividing the CC50 by the EC50.

-

Visualizations

Caption: Mechanism of this compound action on HCV replication.

Caption: High-throughput HCV replicon assay workflow.

References

- 1. In Vitro Activity and Resistance Profile of this compound, a Novel NS5A Replication Inhibitor of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro activity and resistance profile of this compound, a novel NS5A replication inhibitor of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]

- 4. Approaches to hepatitis C treatment and cure using NS5A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. natap.org [natap.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubcompare.ai [pubcompare.ai]

- 10. 2.5. HCV Replication Assay [bio-protocol.org]

Application Notes and Protocols for the Use of Samatasvir in HCV Replicon Cell Culture Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) infection is a major global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. Samatasvir (formerly known as IDX719) is a potent and selective inhibitor of the HCV nonstructural protein 5A (NS5A).[1] NS5A is a multifunctional phosphoprotein essential for HCV RNA replication and virion assembly, making it a prime target for antiviral therapy.[2][3][4] this compound exhibits picomolar efficacy against a broad range of HCV genotypes in vitro.[5][6][7][8]

These application notes provide detailed protocols for utilizing this compound in HCV replicon cell culture systems, a cornerstone for in vitro efficacy testing and resistance profiling of anti-HCV compounds.[9][10][11]

Mechanism of Action

This compound targets the HCV NS5A protein, a key component of the viral replication complex.[1] Although NS5A has no known enzymatic activity, it functions as a scaffold, interacting with other viral and host proteins to facilitate the formation of the membranous web, the site of HCV RNA replication.[1][4] By binding to NS5A, this compound disrupts its function, leading to a potent inhibition of viral RNA synthesis.[5] Resistance to this compound has been mapped to specific amino acid substitutions in the NS5A protein, primarily at positions 28, 30, 31, 32, and 93.[5][7]

Quantitative Data Summary

The antiviral activity of this compound has been evaluated across multiple HCV genotypes using replicon assays. The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values.

Table 1: In Vitro Efficacy (EC50) of this compound Against Various HCV Genotypes in Replicon Assays

| HCV Genotype | Replicon Type | EC50 (pM) | Reference |

| 1a | Luciferase | 4.1 - 6.2 | [8] |

| 1b | Luciferase | 2.4 | [8] |

| 2a | Luciferase | 21 - 24 | [8] |

| 3a | Luciferase | 17 - 23 | [8] |

| 4a | Luciferase | 2 - 6 | [8] |

| 5a | Luciferase | 18 | [8] |

Table 2: Cytotoxicity and Selectivity Index of this compound

| Cell Line | CC50 (µM) | Selectivity Index (CC50/EC50) | Reference |

| Huh-7 | >100 | >5 x 10^7 | [5][6][7] |

Experimental Protocols

HCV Replicon Luciferase Assay for EC50 Determination

This protocol describes the determination of the 50% effective concentration (EC50) of this compound using a luciferase-based HCV replicon assay.

Materials:

-

HCV replicon-containing Huh-7 cells (e.g., genotype 1b luciferase replicon)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

G418 (Geneticin)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent (e.g., Renilla Luciferase Assay System)

-

Luminometer

Procedure:

-

Cell Plating:

-

Culture HCV replicon-containing Huh-7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 (e.g., 250-500 µg/mL) to maintain the replicon.

-

Trypsinize and resuspend the cells in G418-free medium.

-

Seed the cells into 96-well white, clear-bottom plates at a density of 5,000 to 10,000 cells per well in 100 µL of medium.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Compound Preparation and Addition:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

-

Remove the medium from the cell plates and add 100 µL of the medium containing the different concentrations of this compound. Include a "no drug" control (medium with DMSO only) and a "no cells" control (medium only).

-

-

Incubation:

-

Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.

-

-

Luciferase Assay:

-

After incubation, remove the medium from the wells.

-

Lyse the cells according to the manufacturer's protocol for the luciferase assay system.

-

Add the luciferase substrate to each well.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase signal of the treated wells to the "no drug" control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).

-

RT-qPCR for HCV RNA Quantification

This protocol describes the quantification of HCV RNA from replicon-containing cells treated with this compound.

Materials:

-

HCV replicon-containing Huh-7 cells

-

This compound

-

6-well tissue culture plates

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

HCV-specific primers and probe (targeting a conserved region like the 5' UTR)

-

Housekeeping gene primers and probe (e.g., GAPDH, for normalization)

-

Real-time PCR instrument

Procedure:

-

Cell Treatment:

-

Seed HCV replicon-containing Huh-7 cells in 6-well plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound for 72 hours.

-

-

RNA Extraction:

-

Wash the cells with PBS and lyse them using the buffer from the RNA extraction kit.

-

Extract total RNA according to the manufacturer's protocol.

-

Determine the RNA concentration and purity.

-

-

Reverse Transcription:

-

Synthesize cDNA from an equal amount of total RNA from each sample using a reverse transcription kit.

-

-

qPCR:

-

Prepare the qPCR reaction mix containing the qPCR master mix, primers, and probe for either HCV or the housekeeping gene.

-

Add the cDNA to the reaction mix.

-

Perform the qPCR using a real-time PCR instrument with appropriate cycling conditions.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both HCV and the housekeeping gene for each sample.

-

Calculate the relative HCV RNA levels using the ΔΔCt method, normalizing to the housekeeping gene and the untreated control.

-

Visualizations

Caption: Experimental workflow for evaluating this compound in HCV replicon systems.

Caption: Inhibition of the HCV replication cycle by this compound.

Caption: this compound targets the central role of NS5A in the HCV replication complex.

References

- 1. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 2. Hepatitis C virus nonstructural protein 5A - Wikipedia [en.wikipedia.org]

- 3. fda.gov [fda.gov]

- 4. Hepatitis C Viral Replication Complex [mdpi.com]

- 5. pubcompare.ai [pubcompare.ai]

- 6. HCV Subgenomic Replicon Assay. [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Reporter Replicons for Antiviral Drug Discovery against Positive Single-Stranded RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. youseq.com [youseq.com]

Determining the In Vitro Efficacy of Samatasvir: EC50 and EC90 Values

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to determining the in vitro half-maximal effective concentration (EC50) and 90% effective concentration (EC90) of Samatasvir, a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS5A replication complex.[1][2] Detailed protocols for cell-based HCV replicon assays and cytotoxicity assessments are provided, along with data presentation guidelines and visualizations to facilitate experimental design and data interpretation.

Introduction to this compound

This compound (formerly IDX-719) is a second-generation NS5A inhibitor that has demonstrated potent pangenotypic activity against various HCV genotypes.[2][3][4] It functions by targeting the HCV NS5A protein, a critical component of the viral replication complex, thereby inhibiting viral RNA replication.[2][3] Understanding the in vitro potency of this compound through the determination of EC50 and EC90 values is a crucial step in the evaluation of its antiviral activity and in the broader context of preclinical drug development.

Quantitative Efficacy of this compound (EC50 & EC90)

The in vitro antiviral activity of this compound has been evaluated across multiple HCV genotypes using subgenomic replicon assays. The following tables summarize the reported EC50 and EC90 values.

Table 1: EC50 Values of this compound Against HCV Genotypes in Replicon Assays

| HCV Genotype | Replicon System | EC50 (pM) | Reference |

| Genotype 1a | Subgenomic Replicon | 4.1 - 6.2 | [5] |

| Genotype 1b | Subgenomic Replicon | 2.4 | [5] |

| Genotype 2a | Subgenomic Replicon | 21 - 24 | [5] |

| Genotype 3a | Subgenomic Replicon | 17 - 23 | [5] |

| Genotype 4a | Subgenomic Replicon | 2 - 6 | [5] |

| Genotype 5a | Subgenomic Replicon | 18 | [5] |

| Genotypes 1-5 | Subgenomic Replicons | 2 - 24 | [2] |

Table 2: EC90 and Cytotoxicity Data for this compound

| Parameter | Value | Cell Line | Reference |

| EC90/EC50 Ratio | 2.6 | Genotype 1b Replicon | [2] |

| CC50 (50% Cytotoxic Concentration) | >100 µM | Huh-7 Lunet | [3] |

| Selectivity Index (SI = CC50/EC50) | >5 x 10⁷ | Genotype 1b Replicon | [2][3] |

Experimental Protocols

HCV Replicon Assay for EC50/EC90 Determination

This protocol describes the use of a stable subgenomic HCV replicon cell line to quantify the antiviral activity of this compound. The replicon cells contain a portion of the HCV genome, including the NS5A target, linked to a reporter gene (e.g., luciferase), allowing for the measurement of viral replication.[6][7]

Materials:

-

Huh-7 cell line stably harboring an HCV subgenomic replicon (e.g., genotype 1b with a luciferase reporter).[6]

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

G418 (Geneticin) for selection

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture: Maintain the HCV replicon-harboring Huh-7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to ensure the retention of the replicon.

-

Cell Seeding: Seed the cells into 96-well plates at a density that will result in 80-90% confluency at the end of the assay. Incubate overnight at 37°C with 5% CO2.

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in a cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells to avoid solvent-induced cytotoxicity.

-

Drug Treatment: Remove the existing medium from the cell plates and add the medium containing the different concentrations of this compound. Include appropriate controls: no-drug (vehicle control) and a known HCV inhibitor as a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

-

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis:

-

Normalize the luciferase signal for each well to the average of the vehicle control wells.

-

Plot the normalized values against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., four-parameter logistic curve fit) to determine the EC50 and EC90 values.[6]

-

Cytotoxicity Assay (CC50 Determination)

It is essential to assess the cytotoxicity of the compound to ensure that the observed reduction in viral replication is not due to cell death.[8]

Materials:

-

Huh-7 cells (or the same cell line used in the replicon assay)

-

Cell culture reagents as listed in 3.1 (excluding G418)

-

This compound

-

DMSO

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, MTS, or a reagent measuring ATP content like CellTiter-Glo®)

-

Spectrophotometer or luminometer

Procedure:

-

Cell Seeding: Seed Huh-7 cells in 96-well plates at the same density as the replicon assay.

-

Compound Treatment: Treat the cells with the same serial dilutions of this compound as used in the antiviral assay. Include a vehicle control and a positive control for cytotoxicity.

-

Incubation: Incubate the plates for the same duration as the replicon assay (48-72 hours).

-

Cell Viability Measurement: Add the cell viability reagent to each well and measure the signal (absorbance or luminescence) according to the manufacturer's protocol.

-

Data Analysis:

-

Normalize the viability signal to the vehicle control.

-

Plot the normalized values against the logarithm of the this compound concentration.

-

Use non-linear regression to calculate the 50% cytotoxic concentration (CC50).

-

Visualizations

Mechanism of Action of this compound

Caption: this compound inhibits HCV by targeting the NS5A protein.

Experimental Workflow for EC50/EC90 Determination

Caption: Workflow for determining this compound's antiviral efficacy.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. In vitro activity and resistance profile of this compound, a novel NS5A replication inhibitor of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Activity and Resistance Profile of this compound, a Novel NS5A Replication Inhibitor of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. pubcompare.ai [pubcompare.ai]

- 7. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. emerypharma.com [emerypharma.com]

Application Notes and Protocols: Samatasvir Dose-Response Analysis in Huh-7 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samatasvir (IDX-719) is a potent and selective second-generation inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] NS5A is a multifunctional phosphoprotein essential for HCV RNA replication and virion assembly.[3][4] this compound exerts its antiviral activity by targeting NS5A, thereby disrupting the formation of the viral replication complex and impairing the assembly of new viral particles.[3][4] This document provides detailed protocols for analyzing the dose-response curve of this compound in Huh-7 human hepatoma cells, a widely used in vitro model for studying HCV replication. The protocols cover the determination of the 50% effective concentration (EC50) using an HCV replicon assay with a luciferase reporter and the 50% cytotoxic concentration (CC50) using an MTS assay to establish the selectivity index (SI) of the compound.

Data Presentation

The following tables summarize the in vitro activity of this compound against various HCV genotypes and its cytotoxicity profile.

Table 1: In Vitro Efficacy of this compound against HCV Replicons

| HCV Genotype | EC50 (pM) | Cell Line |

| Genotype 1a | 2 - 4.1 | Huh-7 based replicons |

| Genotype 1b | 2 - 24 | Huh-7 based replicons |

| Genotype 2a | 21 - 24 | Huh-7 based replicons |

| Genotype 3a | 17 - 23 | Huh-7 based replicons |

| Genotype 4a | 2 - 6 | Huh-7 based replicons |

| Genotype 5a | 18 | Huh-7 based replicons |

Data compiled from multiple sources.[2][5]

Table 2: Cytotoxicity and Selectivity Index of this compound

| Assay | CC50 (µM) | Cell Line | Selectivity Index (SI = CC50/EC50) |

| MTS Assay | >100 | Huh-7 based replicon cells | >5 x 10^7 |

Data from in vitro studies.[2]

Experimental Protocols

Cell Culture and Maintenance of Huh-7 HCV Replicon Cells

This protocol describes the maintenance of Huh-7 cells harboring a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase).

-

Cell Line: Huh-7 cells or a highly permissive sub-clone (e.g., Huh7-Lunet) stably harboring an HCV subgenomic replicon with a luciferase reporter gene.

-